2-Amino-4-[(naphthalen-1-yl)oxy]butan-1-ol
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Overview
Description
2-Amino-4-[(naphthalen-1-yl)oxy]butan-1-ol is an organic compound that features both an amino group and a naphthyl ether moiety. This compound is of interest due to its unique structure, which combines the properties of an amino alcohol with those of a naphthyl ether, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-[(naphthalen-1-yl)oxy]butan-1-ol typically involves the reaction of 1-naphthol with 4-chlorobutan-1-amine under basic conditions to form the naphthyl ether linkage. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-[(naphthalen-1-yl)oxy]butan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The naphthyl ether moiety can be reduced to form the corresponding naphthyl alcohol.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of naphthyl alcohol.
Substitution: Formation of amides or other derivatives.
Scientific Research Applications
2-Amino-4-[(naphthalen-1-yl)oxy]butan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-[(naphthalen-1-yl)oxy]butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the naphthyl ether moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(naphthalen-2-yl)ethan-1-ol: Similar structure but with a different position of the naphthyl group.
4-Amino-2-methyl-1-naphthol: Contains a naphthol moiety with an amino group at a different position.
2-Amino-2-phenylethan-1-ol: Features a phenyl group instead of a naphthyl group.
Uniqueness
2-Amino-4-[(naphthalen-1-yl)oxy]butan-1-ol is unique due to its specific combination of an amino alcohol and a naphthyl ether, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
66233-15-6 |
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Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-amino-4-naphthalen-1-yloxybutan-1-ol |
InChI |
InChI=1S/C14H17NO2/c15-12(10-16)8-9-17-14-7-3-5-11-4-1-2-6-13(11)14/h1-7,12,16H,8-10,15H2 |
InChI Key |
NWPKNGUODVTLEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCC(CO)N |
Origin of Product |
United States |
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